N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and an iodine atom attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Boronic acids or esters in the presence of a palladium catalyst are used for Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-iodobenzamide: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is unique due to the presence of both the thiadiazole ring and the iodine atom, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2IN3OS/c16-8-5-6-9(11(17)7-8)14-20-21-15(23-14)19-13(22)10-3-1-2-4-12(10)18/h1-7H,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVIXBGGCIRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2IN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.